1-(5-Bromopyrimidin-2-yl)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5(9)2-7-10-3-6(8)4-11-7/h3-5H,2,9H2,1H3 |
InChI Key |
MVALVZSTPWJUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=N1)Br)N |
Origin of Product |
United States |
Chemical Reactivity and Advanced Functionalization of 1 5 Bromopyrimidin 2 Yl Propan 2 Amine
Reactivity of the Primary Amine Moiety
The primary amine group attached to the propan-2-yl chain is a key site for nucleophilic reactions and derivatization.
Nucleophilic Reactions and Amidation
The primary amine in 2-aminopyrimidine (B69317) derivatives readily participates in nucleophilic reactions. mostwiedzy.pl For instance, it can react with aldehydes and ketones to form Schiff bases or aminals. mostwiedzy.plmdpi.com Studies on 2-aminopyrimidine have shown its reaction with formaldehyde (B43269) to yield N-(2-pyrimidinyl)aminomethanol. nih.gov
Furthermore, the amine group can undergo acylation to form amides, a common transformation in drug discovery to modify a compound's properties. However, the N-acylation of 2-aminopyrimidines can sometimes lead to undesired N,N-diacylation products. semanticscholar.org Overcoming this challenge may require specific reaction conditions or alternative synthetic strategies to achieve clean mono-acylation. semanticscholar.org
Derivatization via N-Substitution Reactions
The primary amine offers a handle for various N-substitution reactions, allowing for the introduction of diverse functional groups. N-alkylation can be achieved through reactions with alkyl halides. For example, the reaction of 2-aminopyrimidine with 2,4-dimethylbenzyl bromide in the presence of potassium carbonate yields the corresponding N-alkylated product. mdpi.com The reaction of a nucleophilic amino group with phenacyl bromide can proceed via an SN2 mechanism to yield an alkylated product, particularly in basic conditions. nih.gov
These N-substitution reactions are crucial for building molecular complexity and are frequently employed in the synthesis of biologically active compounds. ijpsjournal.com
Transformations Involving the 5-Bromo-Pyrimidine Ring
The 5-bromo-pyrimidine ring provides another avenue for extensive functionalization, primarily through reactions at the bromine-substituted carbon and on the pyrimidine (B1678525) core itself.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) at the Bromine Position
The bromine atom at the C5 position of the pyrimidine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. jocpr.comscielo.br The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl groups. illinois.edumdpi.com This reaction typically involves the coupling of the bromopyrimidine with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. mdpi.comacs.org
The reactivity of the C-Br bond makes it susceptible to oxidative addition in the catalytic cycle of palladium-catalyzed coupling reactions. illinois.edu The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. nih.govacs.org For instance, 5-bromopyrimidines have been successfully coupled with various aryl and heteroaryl boronic acids to generate novel pyrimidine analogs. mdpi.comacs.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|
| 5-Bromopyrimidine (B23866) | Furan-3-boronic acid | Palladium Catalyst | 5-(Furan-3-yl)pyrimidine |
| 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | Palladium Catalyst | 5-(2-Methoxypyridin-3-yl)pyrimidine |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 / K3PO4 | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 / K3PO4 | 5-aryl-2-methylpyridin-3-amines |
Nucleophilic Aromatic Substitution on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.orgyoutube.com While the bromine at C5 can be a leaving group, other positions on the pyrimidine ring can also undergo substitution, especially if activated by electron-withdrawing groups. semanticscholar.org
In SNAr reactions, a nucleophile attacks the aromatic ring, forming a Meisenheimer complex, followed by the departure of a leaving group. youtube.com The reactivity and regioselectivity of these substitutions depend on the nature of the substituents on the pyrimidine ring and the attacking nucleophile. researchgate.net For instance, 5-bromo-1,2,3-triazines have been shown to undergo SNAr reactions with phenols. acs.orgnih.gov While direct SNAr at the C5-bromo position of 1-(5-Bromopyrimidin-2-yl)propan-2-amine is less common than cross-coupling, modifications to the pyrimidine ring can influence its susceptibility to nucleophilic attack.
Regioselective C-H Functionalization of Pyrimidinyl Amines
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. rsc.org For 2-aminopyrimidine derivatives, palladium-catalyzed C-H functionalization can be directed to specific positions on the pyrimidine ring. rsc.org Research has demonstrated the arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine cores. rsc.org
Furthermore, metal-free C-H borylation of 2-pyrimidylanilines has been achieved, showcasing another avenue for functionalization. rsc.org The development of site-selective C-H amination of pyrimidines also highlights the potential for introducing nitrogen-based functional groups directly onto the pyrimidine core. acs.orgresearchgate.netresearchgate.netnih.gov These methods provide efficient routes to complex pyrimidine derivatives by activating otherwise inert C-H bonds. researchgate.net
Formation of Complex Fused Heterocyclic Systems from Aminopyrimidines
The inherent reactivity of the aminopyrimidine core of this compound makes it a valuable precursor for the synthesis of complex fused heterocyclic systems. These reactions often proceed through cyclization pathways, leveraging the nucleophilicity of the amino group and the electrophilic nature of the pyrimidine ring, which can be further activated by the bromine substituent.
One common strategy involves the reaction of the amino group with bifunctional reagents to construct a new ring fused to the pyrimidine core. For instance, condensation reactions with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of pyrimido[1,2-a]pyrimidine derivatives. nih.gov These reactions typically proceed through an initial Michael addition of the exocyclic amino group, followed by an intramolecular cyclization and dehydration. nih.gov
Another approach involves intramolecular cyclization reactions. For example, after N-acylation of the amine with a suitable reagent containing a reactive group, intramolecular cyclization can be induced to form fused systems. researchgate.net The specific conditions and reagents used will dictate the nature of the resulting fused ring.
Furthermore, the bromine atom on the pyrimidine ring can be exploited in palladium-catalyzed cross-coupling reactions to first introduce a substituent that can then participate in a cyclization reaction. This multi-step approach significantly expands the range of accessible fused heterocyclic structures.
The synthesis of fused heterocycles is of significant interest in medicinal chemistry, as these scaffolds are often found in biologically active molecules. mdpi.comlongdom.org The ability to generate a library of diverse fused systems from a common precursor like this compound is therefore a powerful tool in drug discovery.
Table 1: Examples of Reagents for Fused Heterocycle Formation
| Reagent Class | Specific Example | Resulting Fused System (General) |
| β-Dicarbonyl Compounds | Acetylacetone | Pyrimido[1,2-a]pyrimidine |
| β-Ketoesters | Ethyl Acetoacetate | Pyrimido[1,2-a]pyrimidinone |
| α,β-Unsaturated Ketones | Chalcones | Dihydropyrimido[1,2-a]pyrimidine |
| Reagents for Diazotization | Nitrous Acid | Tetrazolo[1,5-a]pyrimidine researchgate.net |
Computational Chemistry and Theoretical Investigations of Pyrimidine Amines
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrimidine (B1678525) Derivatives
QSAR studies are instrumental in establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine derivatives, these models are crucial for predicting molecular properties and understanding their chemical reactivity.
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are pivotal in predicting the biological activities of pyrimidine derivatives. rsc.orgnih.govbenthamdirect.com These models generate a virtual representation of the molecule and correlate its steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields with its activity.
For instance, 3D-QSAR models have been successfully developed for various classes of pyrimidine derivatives to predict their efficacy as inhibitors of specific enzymes or receptors. benthamdirect.com Studies on pyrimidine-based inhibitors have resulted in statistically significant models with high predictive power, characterized by strong correlation coefficients (r²) and cross-validation coefficients (q²). benthamdirect.comrsc.org The graphical output of these analyses, in the form of contour maps, provides a visual guide to the structural modifications that are likely to enhance or diminish the desired molecular property. rsc.org For example, these maps can indicate regions where bulky substituents are favored or where hydrogen bond donors or acceptors would be beneficial. rsc.org
Table 1: Representative Statistical Parameters from 3D-QSAR Studies on Pyrimidine Derivatives
| Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings |
|---|---|---|---|---|
| CoMFA | EGFR Inhibitors | 0.574 | 0.970 | High predictive ability for EGFR inhibition. benthamdirect.com |
| CoMSIA | EGFR Inhibitors | 0.575 | 0.968 | Steric, electrostatic, and hydrophobic fields are key. benthamdirect.com |
| CoMFA | HIV-1 RT Inhibitors | 0.594 | 0.974 | Good stability and predictability for anti-HIV activity. nih.gov |
This table is illustrative and compiles data from multiple studies on different pyrimidine series.
The chemical reactivity of pyrimidine amines is intrinsically linked to their structural parameters. QSAR and structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrimidine ring profoundly influence the compound's biological and chemical behavior. rsc.orgnih.govacs.org
For example, the presence of electron-withdrawing groups versus electron-releasing groups can significantly alter the electronic distribution within the pyrimidine ring, thereby affecting its interaction with biological targets. rsc.org SAR analyses have shown that substituents on the pyrimidine core are crucial for activities such as anti-inflammatory or anti-mycobacterial effects. rsc.orgacs.org The steric features of these substituents also play a significant role, affecting both the agonistic and antagonistic activities of the compounds. nih.gov The hydrophobicity of the molecule, often quantified by the partition coefficient (logP), is another critical parameter that correlates with the activity of pyrimidine derivatives. scielo.br These correlations are vital for fine-tuning the reactivity and selectivity of new pyrimidine-based compounds.
Molecular Docking and Simulation Studies for Interaction Prediction
Molecular docking and simulation are computational techniques used to predict how a molecule like 1-(5-Bromopyrimidin-2-yl)propan-2-amine might bind to a receptor or enzyme. These methods are essential for understanding the molecular basis of a compound's activity.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. acs.orgmdpi.com For pyrimidine derivatives, docking studies have successfully elucidated their binding modes in the active sites of various proteins, such as kinases and other enzymes. mdpi.cominformahealthcare.comnih.gov These studies reveal the specific amino acid residues that interact with the ligand and the conformational changes that may occur upon binding. researchgate.nettcmsp-e.com
The predictions often show that the pyrimidine core can act as a scaffold, positioning key functional groups for optimal interaction within the binding pocket. nih.govtandfonline.com The orientation is often governed by the formation of specific hydrogen bonds and hydrophobic interactions. mdpi.com Molecular dynamics simulations can further refine these predictions, providing insights into the stability of the ligand-protein complex over time. nih.govrsc.org
Table 2: Examples of Predicted Interactions for Pyrimidine Derivatives from Docking Studies
| Target Protein | Key Interacting Residues | Predicted Binding Mode | Reference Compound Class |
|---|---|---|---|
| Bcl-2 | (Specific residues vary) | Interaction with the ligand-binding domain. mdpi.com | Pyrimidine-based compounds |
| Cyclin-Dependent Kinase 2 (CDK2) | (Specific residues vary) | Stable hydrogen bonds and π–π linkages in the active site. researchgate.net | 2,4,6-trisubstituted pyrimidines |
| EGFR Kinase | (Specific residues vary) | Insertion into the adenine binding pocket. nih.govtandfonline.com | Pyrimidine and pyridine derivatives |
This table summarizes general findings from docking studies on various pyrimidine derivatives.
Non-covalent interactions are the primary forces driving the binding of a ligand to its receptor. For pyrimidine amines, these interactions are critical for their biological function.
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. nih.govquora.com Docking studies consistently highlight the formation of hydrogen bonds between the pyrimidine core or its substituents and the amino acid residues of the target protein. researchgate.netresearchgate.net These bonds are crucial for stabilizing the ligand in the binding site and are a key determinant of binding affinity. mdpi.com The presence of water molecules can also influence hydrogen-bonding networks. nih.gov
Halogen Bonding: The bromine atom at the 5-position of this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom. nih.govacs.org Studies on bromopyrimidines have shown that they can form significant halogen bonds, and the strength of this interaction is influenced by other substituents on the aromatic ring. nih.gov This interaction is predominantly electrostatic in nature and can play a crucial role in molecular recognition and binding affinity in biological systems. nih.govacs.org
Theoretical Assessment of Acid-Base Properties (pKa)
The acid-base dissociation constant (pKa) is a fundamental property that determines the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. Computational methods provide a reliable way to estimate the pKa values of molecules like pyrimidine amines. nih.gov
Theoretical pKa prediction is often performed using quantum chemical methods, such as Density Functional Theory (DFT), combined with a continuum solvation model to simulate the aqueous environment. nih.govnih.gov A thermodynamic cycle is typically employed to calculate the free energy changes associated with protonation in both the gas phase and solution. nih.govnih.gov
For pyrimidines and related nitrogen-containing heterocycles, these computational approaches have demonstrated excellent correlation with experimental pKa values, often with high accuracy. nih.govresearchgate.net The calculations can account for the electronic effects of substituents on the basicity of the pyrimidine ring nitrogens and the exocyclic amine group. For this compound, the pKa would be influenced by the electron-withdrawing nature of the bromine atom and the pyrimidine ring itself, as well as the basicity of the propan-2-amine side chain.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Computational Prediction and Analysis of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)
Computational chemistry provides powerful tools for the theoretical investigation of molecular structures and properties, including the prediction of spectroscopic data. For pyrimidine amines such as this compound, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate and analyze their spectroscopic characteristics, including UV-Vis absorption spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and Infrared (IR) vibrational frequencies. These computational approaches allow for a detailed understanding of the electronic and structural properties of the molecule. dntb.gov.uaekb.eg
UV-Vis Spectral Analysis
The electronic absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. TD-DFT calculations are a common method to predict the UV-Vis spectra of organic molecules. nih.gov For this compound, the predicted UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the pyrimidine ring. The bromine substituent and the aminopropane side chain can influence the position and intensity of these absorption maxima (λmax) through electronic effects. Computational studies on similar pyrimidine derivatives have demonstrated that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining the electronic absorption properties. researchgate.net
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Electronic Transition |
|---|---|---|
| 215 | 0.45 | π → π |
| 278 | 0.12 | π → π |
| 310 | 0.02 | n → π* |
NMR Spectral Analysis
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. scielo.org.za The calculated chemical shifts for this compound would provide insights into the electronic environment of each nucleus. For instance, the protons and carbons of the pyrimidine ring are expected to have distinct chemical shifts influenced by the electronegativity of the nitrogen atoms and the bromine substituent. Similarly, the chemical shifts of the propan-2-amine side chain would be characteristic of their specific chemical environment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Atom | Predicted Chemical Shift (ppm) | Atom | Predicted Chemical Shift (ppm) |
| Pyrimidine H | 8.6 - 8.8 | Pyrimidine C2 | 162 - 164 |
| CH (propan-2-amine) | 3.8 - 4.0 | Pyrimidine C4/C6 | 157 - 159 |
| CH₂ (propan-2-amine) | 2.9 - 3.1 | Pyrimidine C5 | 105 - 107 |
| CH₃ (propan-2-amine) | 1.2 - 1.4 | CH (propan-2-amine) | 48 - 50 |
| NH₂ | 1.5 - 2.5 (broad) | CH₂ (propan-2-amine) | 45 - 47 |
| CH₃ (propan-2-amine) | 22 - 24 |
IR Spectral Analysis
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, the predicted IR spectrum would exhibit characteristic vibrational frequencies for the pyrimidine ring, such as C-H and C=N stretching vibrations, as well as vibrations associated with the aminopropane side chain, including N-H and C-H stretching and bending modes. The C-Br stretching frequency is also a key diagnostic feature.
Table 3: Predicted IR Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3300 - 3400 | N-H stretching (amine) |
| 3050 - 3100 | C-H stretching (aromatic) |
| 2850 - 2960 | C-H stretching (aliphatic) |
| 1550 - 1600 | C=N and C=C stretching (pyrimidine ring) |
| 1450 - 1500 | C-H bending (aliphatic) |
| 1000 - 1100 | C-N stretching |
| 600 - 700 | C-Br stretching |
Structure Interaction Relationships in 1 5 Bromopyrimidin 2 Yl Propan 2 Amine and Its Analogs
Influence of the Bromine Substituent on Molecular Recognition and Chemical Reactivity
The presence of a bromine atom at the 5-position of the pyrimidine (B1678525) ring significantly impacts the electronic properties and, consequently, the molecular recognition and chemical reactivity of 1-(5-Bromopyrimidin-2-yl)propan-2-amine. Bromine is an electronegative halogen that exerts a notable electron-withdrawing inductive effect, which can influence the electron density of the pyrimidine ring. This alteration in electron distribution can affect how the molecule interacts with its biological targets and its susceptibility to chemical reactions.
In terms of chemical reactivity, the bromine atom on the pyrimidine ring can be a site for various chemical transformations. For instance, it can be a leaving group in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. These reactions allow for the further functionalization of the molecule, enabling the synthesis of a diverse range of analogs with modified properties. The reactivity of the bromopyrimidine moiety is a key factor in its utility as a scaffold in synthetic chemistry.
| Influence of Bromine Substituent | Description |
|---|---|
| Molecular Recognition | The bromine atom can participate in halogen bonding, contributing to binding affinity and specificity. It also influences the molecule's size, shape, and lipophilicity, affecting its fit in biological targets. |
| Chemical Reactivity | The bromine atom activates the pyrimidine ring for certain reactions and can serve as a leaving group in nucleophilic substitution or a handle for cross-coupling reactions, allowing for synthetic diversification. |
Role of the Propan-2-amine Moiety in Intermolecular Interaction Landscapes
The propan-2-amine moiety is a critical component of this compound, playing a pivotal role in its intermolecular interactions. This functional group consists of a secondary amine attached to a propyl chain, which provides both hydrogen bonding capabilities and a degree of conformational flexibility. The amine group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with polar residues in a binding site, such as those containing carboxylate or hydroxyl groups.
The alkyl portion of the propan-2-amine moiety contributes to the molecule's hydrophobic character, enabling it to engage in van der Waals interactions with nonpolar regions of a biological target. The flexibility of the propyl chain allows the amine group to orient itself optimally for interaction within a binding pocket, which can be crucial for achieving high-affinity binding.
| Interaction Type | Role of Propan-2-amine Moiety |
|---|---|
| Hydrogen Bonding | The secondary amine can act as both a hydrogen bond donor and acceptor, forming key interactions with polar residues. |
| Hydrophobic Interactions | The propyl chain contributes to van der Waals interactions with nonpolar regions of a binding site. |
| Electrostatic Interactions | At physiological pH, the protonated amine can form salt bridges with negatively charged residues. |
Stereochemical Effects on Molecular Interaction Profiles and Specificity
The propan-2-amine moiety in this compound contains a chiral center at the second carbon of the propyl chain. This gives rise to two enantiomers, the (R)- and (S)-forms of the molecule. Stereochemistry is a critical determinant of a molecule's biological activity, as the three-dimensional arrangement of atoms can profoundly affect how it interacts with chiral biological macromolecules like proteins and nucleic acids.
The two enantiomers of this compound will have identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as a protein binding site, they will behave differently. One enantiomer may bind with significantly higher affinity than the other, a phenomenon known as enantioselectivity. This is because the spatial orientation of the substituents around the chiral center will dictate how well the molecule can fit into the three-dimensional architecture of the binding site and form optimal interactions.
For instance, the amine group and the pyrimidine ring of one enantiomer might be perfectly positioned to form hydrogen bonds and hydrophobic interactions with complementary residues in the target, while in the other enantiomer, these groups may be misaligned, leading to weaker binding or even steric clashes. This difference in interaction profiles can lead to one enantiomer being biologically active while the other is inactive or has a different biological effect. Therefore, the synthesis and evaluation of individual enantiomers are crucial for understanding the structure-activity relationship and for developing more specific and effective molecules.
| Stereochemical Aspect | Impact on Molecular Interaction |
|---|---|
| (R)- and (S)-Enantiomers | The different spatial arrangement of atoms leads to distinct three-dimensional shapes for each enantiomer. |
| Enantioselectivity in Binding | One enantiomer may exhibit significantly higher binding affinity to a chiral biological target due to a more complementary fit and optimized intermolecular interactions. |
| Specificity | The stereochemistry at the chiral center can determine the specificity of the molecule for its intended target, as different enantiomers may interact with different biological macromolecules. |
Modulation of Pyrimidine Ring Substitutions on Chemical Behavior and Selectivity
The pyrimidine ring is a versatile scaffold that allows for a wide range of substitutions, which can modulate the chemical behavior and selectivity of the resulting compounds. The nature and position of these substituents can have a profound impact on the molecule's electronic properties, steric profile, and ability to form intermolecular interactions.
Positional isomerism, where substituents are located at different positions on the pyrimidine ring, can lead to significant differences in the physicochemical and interaction properties of the resulting molecules. For example, moving the propan-2-amine group from the 2-position to the 4-position of the 5-bromopyrimidine (B23866) ring would create a constitutional isomer with a different electronic distribution and steric environment.
| Isomeric Variation | Effect on Properties |
|---|---|
| 2- vs. 4-substituted propan-2-amine | Alters the electronic distribution, dipole moment, and steric accessibility of the amine group, leading to differences in solubility, permeability, and binding interactions. |
| Positional Isomerism of Bromine | Changing the position of the bromine atom (e.g., to the 4- or 6-position) would significantly alter the molecule's reactivity and potential for halogen bonding. |
The substitution pattern on the amine of the propan-2-amine moiety can also influence the reaction pathways and outcomes of chemical transformations. For instance, if the secondary amine in this compound were to be replaced with a primary or tertiary amine, the reactivity of the molecule would be altered.
A primary amine would have two protons available for hydrogen bonding and could participate in reactions such as imine formation. A tertiary amine, on the other hand, would lack a proton on the nitrogen and would be unable to act as a hydrogen bond donor, which could significantly change its intermolecular interaction profile. The steric bulk of the substituents on the amine can also affect the accessibility of the nitrogen's lone pair of electrons, influencing its nucleophilicity and basicity.
Furthermore, the nature of the amine substituent can direct the course of reactions involving the pyrimidine ring. For example, the electronic effects of the amine substituent can influence the regioselectivity of electrophilic or nucleophilic attack on the pyrimidine ring. The interplay between the amine substitution pattern and the other substituents on the pyrimidine ring is a key consideration in the design and synthesis of new analogs with desired chemical and biological properties. csu.edu.au
| Amine Substitution | Influence on Reaction Pathways |
|---|---|
| Primary Amine | Increases hydrogen bond donating capacity and can participate in reactions like imine formation. |
| Tertiary Amine | Removes hydrogen bond donating ability and can introduce steric hindrance, affecting nucleophilicity and basicity. |
Advanced Chemical Research Applications and Potential Utilities
Utilization as a Versatile Synthetic Building Block in Organic Synthesis
The utility of 1-(5-bromopyrimidin-2-yl)propan-2-amine as a versatile building block stems from the orthogonal reactivity of its two primary functional groups: the bromo substituent on the pyrimidine (B1678525) ring and the primary amine on the propyl side chain. This allows for selective and sequential reactions to build molecular complexity.
The bromine atom at the 5-position of the pyrimidine ring is a key handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce a wide variety of aryl or heteroaryl substituents, while Buchwald-Hartwig amination allows for the formation of C-N bonds, linking the pyrimidine core to various amines.
Concurrently, the primary amine group offers a rich site for derivatization through well-established transformations. These include acylation with carboxylic acids or acid chlorides to form amides, sulfonylation with sulfonyl chlorides to produce sulfonamides, and reductive amination with aldehydes or ketones to yield secondary or tertiary amines. This dual reactivity allows chemists to systematically modify the compound's structure and properties.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagent Class | Resulting Structure |
|---|---|---|---|
| 5-Bromo Group | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 5-Aryl/Heteroaryl Pyrimidine |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 5-Amino Pyrimidine | |
| Sonogashira Coupling | Terminal Alkynes | 5-Alkynyl Pyrimidine | |
| Stille Coupling | Organostannanes | 5-Alkyl/Aryl Pyrimidine | |
| Propan-2-amine | Acylation | Carboxylic Acids, Acid Chlorides | N-Acyl Amide |
| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl Sulfonamide | |
| Reductive Amination | Aldehydes, Ketones | N-Alkyl Secondary/Tertiary Amine |
Role as an Intermediate in the Synthesis of More Complex Chemical Entities
The 5-bromopyrimidine (B23866) motif is a recognized pharmacophore present in numerous biologically active molecules. Consequently, this compound serves as a crucial intermediate for synthesizing more elaborate chemical entities with potential therapeutic applications.
A prominent example highlighting the importance of the 5-bromopyrimidin-2-yl core is in the synthesis of the dual endothelin receptor antagonist, Macitentan. acs.orgacs.org The synthetic route to this complex drug involves the coupling of a side chain to the 2-position of a 5-bromopyrimidine precursor. acs.orgacs.org This demonstrates the value of the 5-bromopyrimidinyl group as a central scaffold for building potent bioactive molecules. The introduction of this specific heterocyclic system has been shown to significantly improve affinity for biological targets such as the ETA and ETB receptors. acs.org By starting with this compound, medicinal chemists can access novel analogs of such complex drugs, where the aminopropane unit provides an additional vector for modification to fine-tune pharmacological properties.
Applications in the Generation of Chemical Compound Libraries for Mechanistic Screening
In modern drug discovery, the generation and screening of chemical libraries are essential for identifying new hit and lead compounds. mdpi.com The structure of this compound is exceptionally well-suited for the techniques of combinatorial and parallel synthesis used to build these libraries. nih.govnih.gov
The compound's two distinct reactive sites allow for a "two-dimensional" diversification strategy. A library can be constructed by first reacting the amine function with a diverse set of building blocks (e.g., a collection of 100 different carboxylic acids to create a set of amides). Subsequently, each of these 100 intermediates can be subjected to a second diversification step at the bromo position, for example, by reacting them with a collection of 100 different boronic acids in a Suzuki coupling. This combinatorial approach would rapidly generate a library of 10,000 (100 x 100) unique, yet structurally related, compounds.
Such libraries are invaluable for high-throughput screening (HTS) campaigns to probe biological pathways, identify enzyme inhibitors, or discover receptor modulators. The systematic variation in structure across the library allows for the development of structure-activity relationships (SAR), which guide the optimization of initial "hits" into more potent and selective lead compounds.
Table 2: Illustrative Combinatorial Library Synthesis Scheme
| Scaffold | Step 1: Amidation (R¹) | Step 2: Suzuki Coupling (R²) | Final Library Members |
|---|---|---|---|
| This compound | Acid-1, Acid-2, ..., Acid-M | Boronic Acid-1, Boronic Acid-2, ..., Boronic Acid-N | M x N unique compounds |
| Example | R¹ = Acetyl | R² = Phenyl | N-(1-(5-phenylpyrimidin-2-yl)propan-2-yl)acetamide |
Design and Synthesis of Chemically-Oriented Probes for Molecular Studies
Chemical probes are specialized small molecules designed to interrogate biological systems by selectively interacting with a specific molecular target, such as a protein. nih.gov The development of high-quality probes requires a molecular scaffold that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties (e.g., photoaffinity labels, electrophilic warheads) without compromising its binding affinity for the target.
The this compound structure provides a robust framework for the design of such probes. The pyrimidine core can act as the recognition element that binds to the target of interest. The amine handle on the side chain is spatially removed from the recognition core, making it an ideal attachment point for functional tags. For instance, a fluorescent dye could be appended via an amide linkage to the amine. This would allow researchers to visualize the localization of the target protein within a cell using fluorescence microscopy. Alternatively, a photo-cross-linking group could be attached, enabling the covalent capture and subsequent identification of the probe's binding partners. The bromo-position offers a secondary site for modification, allowing for the fine-tuning of selectivity and potency. nih.gov
Future Perspectives and Emerging Research Directions in Pyrimidine Amine Chemistry
Development of Novel and Sustainable Synthetic Routes for 1-(5-Bromopyrimidin-2-yl)propan-2-amine
The demand for greener and more efficient chemical processes is steering the development of new synthetic methodologies for pyrimidine (B1678525) derivatives. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant waste. Future research is focused on overcoming these limitations by adopting modern synthetic strategies.
Key areas of development include:
One-Pot, Multi-Component Reactions (MCRs): These reactions involve the combination of three or more reactants in a single vessel to form a final product that incorporates portions of all starting materials. nih.gov This approach enhances efficiency by reducing the number of intermediate purification steps, saving time, solvents, and energy. For this compound, an MCR could conceivably bring together a brominated pyrimidine precursor, an amine source, and the propyl fragment in a single, highly convergent step.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. The synthesis of pyrimidine intermediates can be significantly optimized using flow chemistry, minimizing reaction times and enabling the safe handling of hazardous reagents.
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a major goal. Furthermore, the development of recyclable and non-toxic catalysts, such as iron-based complexes, is a priority to minimize environmental impact. rsc.org
| Strategy | Advantages | Potential Application for this compound | References |
|---|---|---|---|
| Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. | Convergent synthesis from simple precursors in a single step. | nih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, higher yields. | Improved synthesis of key intermediates or the final amination step. | N/A |
| Green Catalysis | Reduced environmental impact, catalyst recyclability, lower toxicity. | Use of catalysts like recyclable iron(II)-complexes for cyclization or C-N coupling steps. | rsc.org |
Exploration of Unconventional Reactivity Pathways and Catalyst Systems
Moving beyond traditional cross-coupling and condensation reactions, researchers are exploring novel ways to construct and modify the pyrimidine-amine scaffold. These innovative approaches could unlock new chemical space and provide access to analogues of this compound that are difficult to synthesize using conventional methods.
Emerging areas of interest include:
C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy. rsc.org Future work could focus on the selective C-H amination or alkylation of a 5-bromopyrimidine (B23866) core to directly install the propan-2-amine side chain, bypassing multiple steps. researchgate.netacs.org
Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical transformations under mild conditions. They offer unique reactivity patterns compared to traditional thermal methods and can enable challenging bond formations. The application of photoredox catalysis could facilitate novel coupling reactions to build the pyrimidine core or attach the side chain.
Deconstruction-Reconstruction Strategies: This novel concept involves chemically "opening" a stable heterocyclic ring like pyrimidine to create a reactive intermediate, which can then be "reconstructed" with new functionalities to form a diverse range of other heterocycles. nih.gov This strategy could transform this compound into a platform for generating a library of structurally diverse compounds for biological screening. nih.gov
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
For pyrimidine-amine chemistry, the impact of AI and ML will be felt in several areas:
Predictive Reaction Modeling: ML algorithms can be trained on millions of published chemical reactions to predict the most likely product of a given set of reactants and conditions with high accuracy. cam.ac.uk This can significantly reduce the number of trial-and-error experiments needed to develop a robust synthesis for this compound.
Retrosynthesis Planning: AI-powered software can propose complete synthetic pathways for complex target molecules. nih.gov By inputting the structure of this compound, these tools can generate multiple potential routes, ranking them based on factors like cost, step count, and predicted yield.
De Novo Molecular Design: AI can design novel pyrimidine-amine derivatives with desired properties. By learning the structure-activity relationships from existing data, generative models can propose new molecules that are optimized for specific biological targets, leading to the faster discovery of new drug candidates. researchgate.net
| Application Area | Description | Potential Benefit | References |
|---|---|---|---|
| Reaction Outcome Prediction | Algorithms predict the products and yields of unknown reactions. | Reduces experimental failures and accelerates optimization. | cam.ac.ukeurekalert.org |
| Computer-Aided Synthesis Planning (CASP) | Software suggests step-by-step synthetic routes to a target molecule. | Identifies novel and more efficient synthetic pathways. | nih.gov |
| Predictive Modeling for Properties | Models predict physicochemical or biological properties of virtual compounds. | Prioritizes the synthesis of the most promising analogues. | researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Reaction Mechanisms
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product selectivity. While standard techniques like NMR and Mass Spectrometry are indispensable, advanced methods are providing unprecedented insight into the intricate steps of chemical reactions.
Future research will increasingly rely on:
In-situ and Operando Spectroscopy: Techniques like in-situ IR and Raman spectroscopy allow chemists to monitor the concentration of reactants, intermediates, and products in real-time as the reaction proceeds. This provides a dynamic picture of the reaction mechanism, helping to identify transient intermediates and understand kinetic profiles.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the identity of products and intermediates. tandfonline.com Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize reactive intermediates directly from the reaction mixture, providing direct evidence for proposed mechanistic pathways. mdpi.com
Single-Crystal X-ray Crystallography: This technique provides definitive three-dimensional structural information, which is invaluable for confirming the stereochemistry and connectivity of complex molecules. tandfonline.commdpi.com It is the gold standard for structural elucidation and can reveal subtle intramolecular interactions that influence reactivity. mdpi.com
Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly accurate and are routinely used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize experimental observations. researchgate.netrsc.org This synergy between computation and experiment is a powerful tool for mechanistic elucidation.
By leveraging these advanced analytical and computational tools, researchers can gain a more complete understanding of the mechanisms governing the synthesis of this compound, leading to more rational and efficient process development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-Bromopyrimidin-2-yl)propan-2-amine, and what reaction conditions are critical for high yield?
- Answer: The compound is synthesized via nucleophilic substitution or coupling reactions between brominated pyrimidine precursors and branched amines. Key steps include:
- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are used to stabilize intermediates and enhance reactivity .
- Reagents: Sodium amide (NaNH₂) facilitates substitution, while lithium aluminum hydride (LiAlH₄) may be employed for reductions .
- Temperature control: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
- Table 1: Example Reaction Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromination | NaNH₂ | DMF | 70°C | 75–85 |
| Amine coupling | LiAlH₄ | Ethanol | 60°C | 65–75 |
Q. How is this compound characterized structurally and functionally?
- Answer:
- Spectroscopy: NMR (¹H, ¹³C) confirms proton environments and carbon frameworks. Mass spectrometry (MS) verifies molecular weight .
- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions) .
- Thermal analysis: Differential scanning calorimetry (DSC) assesses stability and melting points .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models analyze experimental datasets to refine conditions:
- Reaction path search: Identifies energetically favorable pathways for bromine substitution .
- Solvent optimization: COSMO-RS simulations predict solvent effects on reaction kinetics .
- Case study: ICReDD’s feedback loop integrates experimental data with computational models to reduce trial-and-error experimentation .
Q. What strategies resolve contradictory data in biological activity studies of this compound?
- Answer: Contradictions in antimicrobial or enzyme inhibition assays require:
- Dose-response validation: Replicate assays across multiple cell lines or enzyme isoforms .
- Structural analogs: Compare activity with derivatives (e.g., 5-Bromo-N-methylpyrimidin-2-amine) to isolate substituent effects .
- Theoretical frameworks: Use structure-activity relationship (SAR) models to correlate electronic properties (e.g., bromine’s electronegativity) with bioactivity .
Q. How can researchers design analogues of this compound for targeted drug delivery?
- Answer:
- Bioisosteric replacement: Substitute bromine with fluorine to modulate lipophilicity and binding affinity .
- Chiral centers: Introduce stereochemistry (e.g., (S)- or (R)-isomers) to enhance selectivity for biological targets .
- Table 2: Analogue Design Considerations
| Modification | Purpose | Example Derivative |
|---|---|---|
| Halogen swap | Adjust binding kinetics | 5-Fluoro-pyrimidin-2-yl variant |
| Amine branching | Improve solubility | tert-butylamine derivative |
Methodological Considerations
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Answer:
- Standardized protocols: Detailed documentation of solvent purity, inert atmosphere (N₂/Ar), and stoichiometric ratios .
- Quality control: Intermediate purification via column chromatography and final product validation by HPLC (>95% purity) .
Q. How do researchers analyze intermolecular interactions in crystalline forms of this compound?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
